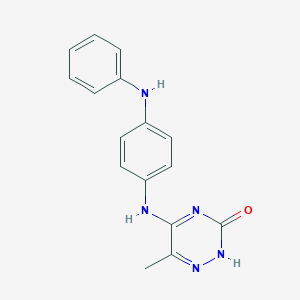
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, also known as BPTB, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. BPTB belongs to the class of thiazolidinone derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to have anti-inflammatory properties. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide. One area of interest is the development of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, as well as its potential side effects. Another area of interest is the investigation of the mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, which may lead to the development of more potent and selective derivatives. Finally, the anti-inflammatory and antioxidant properties of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 3-bromophenyl isocyanate with 4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzoic acid in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide in high yield and purity.
Scientific Research Applications
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
Product Name |
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide |
|---|---|
Molecular Formula |
C16H12BrClN2O4S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H12BrClN2O4S/c17-11-2-1-3-12(9-11)19-16(22)10-4-5-13(18)14(8-10)20-15(21)6-7-25(20,23)24/h1-5,8-9H,6-7H2,(H,19,22) |
InChI Key |
RZNAPLYQYIKVFE-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)


![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)

